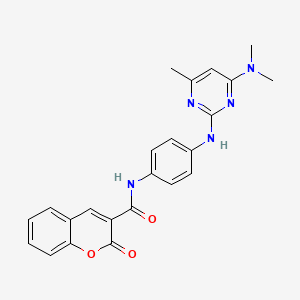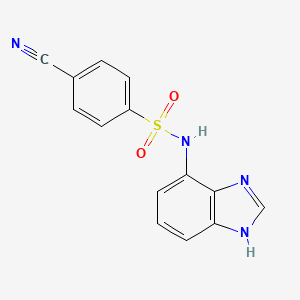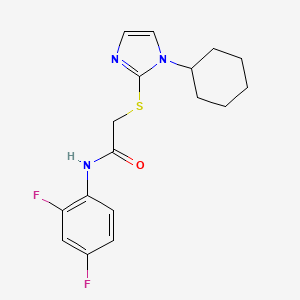![molecular formula C22H24N4O4S B11237260 N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11237260.png)
N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a benzodioxepin ring, a triazole ring, and a sulfanyl-acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
-
Formation of the Benzodioxepin Ring:
- Starting with a suitable precursor, such as a catechol derivative, the benzodioxepin ring can be formed through a series of cyclization reactions.
- Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate ring closure.
-
Synthesis of the Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
- Common reagents include copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO).
-
Coupling of the Benzodioxepin and Triazole Rings:
- The benzodioxepin and triazole rings are coupled using a sulfanyl-acetamide linkage.
- This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity.
- Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction reactions can target the triazole ring or the benzodioxepin ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
- Reagents such as sodium hydride (NaH) and alkyl halides are often employed.
Major Products:
- Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
- Reduction of the triazole ring can produce dihydrotriazole derivatives.
- Substitution reactions can lead to various benzyl-substituted derivatives.
科学研究应用
Chemistry:
- The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
- It can be used as a building block in the development of new materials with specific properties.
Biology:
- The compound may exhibit biological activity, making it a candidate for drug discovery and development.
- It can be used in the study of enzyme inhibition and receptor binding.
Medicine:
- Potential applications in medicinal chemistry include the development of new therapeutic agents for the treatment of various diseases.
- The compound’s structural features may allow it to interact with specific biological targets, such as enzymes or receptors.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
- It may also find applications in the production of specialty chemicals.
作用机制
Molecular Targets and Pathways:
- The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors.
- The benzodioxepin and triazole rings may play a role in binding to these targets, while the sulfanyl-acetamide linkage may influence the compound’s overall activity.
Pathways Involved:
- The compound may modulate specific signaling pathways, leading to changes in cellular function.
- It may also inhibit or activate specific enzymes, leading to changes in metabolic processes.
相似化合物的比较
N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other compounds with similar structural features, such as:
Uniqueness:
- The combination of the benzodioxepin ring, triazole ring, and sulfanyl-acetamide linkage makes this compound unique.
- Its unique structure may confer specific biological activity or chemical reactivity that is not observed in similar compounds.
属性
分子式 |
C22H24N4O4S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
N-benzyl-2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-26-21(16-11-18-19(12-17(16)28-2)30-10-6-9-29-18)24-25-22(26)31-14-20(27)23-13-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3,(H,23,27) |
InChI 键 |
MJCNDHFNKRKSRN-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3OC)OCCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11237181.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11237195.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11237202.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11237211.png)

![3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B11237216.png)
![Methyl 4-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11237218.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11237228.png)

![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide](/img/structure/B11237244.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide](/img/structure/B11237255.png)
![N-(3,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237261.png)
